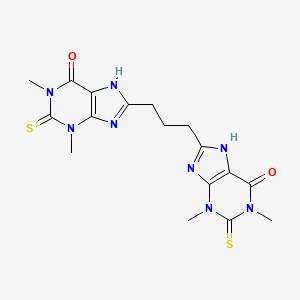
Molybdenum--osmium (3/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molybdenum–osmium (3/1) is a compound consisting of three parts molybdenum and one part osmium Both molybdenum and osmium are transition metals known for their high melting points and unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of molybdenum–osmium (3/1) typically involves the reduction of molybdenum and osmium oxides in a hydrogen atmosphere. The reaction is carried out at high temperatures, often exceeding 1000°C, to ensure complete reduction and alloy formation. The process can be represented by the following reaction: [ \text{3 MoO}_3 + \text{OsO}_4 + 7 \text{H}_2 \rightarrow \text{Mo}_3\text{Os} + 7 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of molybdenum–osmium (3/1) may involve the use of electric arc furnaces or induction furnaces to achieve the necessary high temperatures. The raw materials, typically molybdenum trioxide and osmium tetroxide, are mixed in the desired stoichiometric ratio and subjected to the reduction process. The resulting alloy is then purified and processed into the desired form.
Types of Reactions:
Oxidation: Molybdenum–osmium (3/1) can undergo oxidation reactions, forming oxides such as molybdenum trioxide and osmium tetroxide.
Reduction: The compound can be reduced back to its metallic form using hydrogen or other reducing agents.
Substitution: In certain conditions, molybdenum or osmium atoms in the compound can be substituted by other metals, altering its properties.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas at high temperatures.
Substitution: Metal halides or other metal compounds in a molten state.
Major Products:
Oxidation: Molybdenum trioxide and osmium tetroxide.
Reduction: Pure molybdenum–osmium alloy.
Substitution: Alloys with different metal compositions.
Scientific Research Applications
Molybdenum–osmium (3/1) has several scientific research applications:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Electronics: Due to its high melting point and electrical conductivity, it is used in the production of high-temperature electronic components.
Materials Science: The alloy is studied for its mechanical properties and potential use in high-strength materials.
Medicine: Research is ongoing into its potential use in medical implants and devices due to its biocompatibility and resistance to corrosion.
Mechanism of Action
The mechanism by which molybdenum–osmium (3/1) exerts its effects depends on its application:
Catalysis: The compound provides active sites for chemical reactions, facilitating the conversion of reactants to products.
Electronics: Its high electrical conductivity and thermal stability make it suitable for use in high-temperature environments.
Materials Science: The alloy’s unique combination of strength and resistance to wear and corrosion makes it ideal for use in demanding applications.
Comparison with Similar Compounds
Molybdenum–rhenium (3/1): Similar in structure but with rhenium instead of osmium, offering different catalytic and mechanical properties.
Tungsten–osmium (3/1): Another high-melting-point alloy with different electrical and thermal properties.
Uniqueness: Molybdenum–osmium (3/1) is unique due to its specific combination of molybdenum and osmium, providing a balance of high melting point, electrical conductivity, and catalytic activity that is not found in other similar compounds.
Properties
CAS No. |
12163-84-7 |
|---|---|
Molecular Formula |
Mo3Os |
Molecular Weight |
478.1 g/mol |
IUPAC Name |
molybdenum;osmium |
InChI |
InChI=1S/3Mo.Os |
InChI Key |
ZMDFGGSUHGEOPM-UHFFFAOYSA-N |
Canonical SMILES |
[Mo].[Mo].[Mo].[Os] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


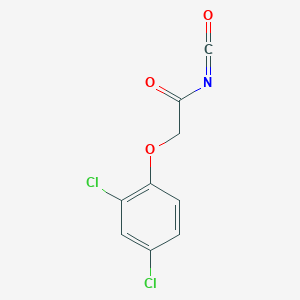
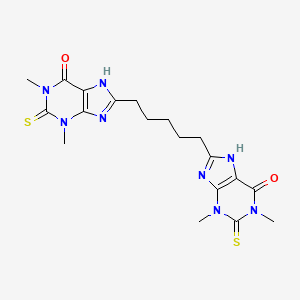
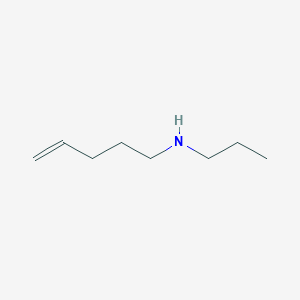
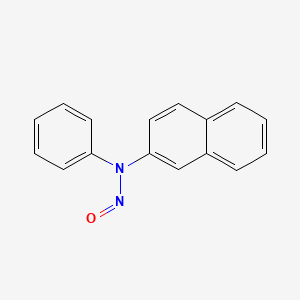

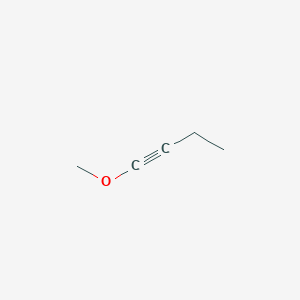

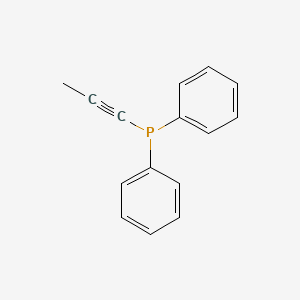

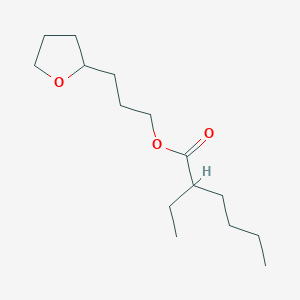
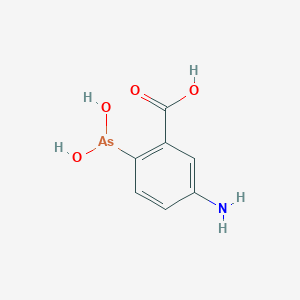
![1-[2-(Butan-2-yl)phenoxy]propan-2-yl phenylacetate](/img/structure/B14723693.png)
